Molecular Weight and Lipophilicity Differentiation Versus the 2,4-Dimethylphenyl Analog (CAS 478260-50-3)
The target compound has a molecular weight of 421.53 Da, which is 28.05 Da lower than the 2,4-dimethylphenyl analog (CAS 478260-50-3, MW 449.58 Da) . This molecular weight difference places the target compound closer to the median molecular weight of oral CNS drugs and farther from the 450 Da threshold above which attrition risk increases in CNS drug development. The 2,4-dimethyl substitution also adds two methyl groups that increase lipophilicity (predicted LogP approximately 5.9 for the 2,4-dimethyl analog), while the unsubstituted phenylsulfanyl group of the target compound yields a lower LogP, potentially improving aqueous solubility and reducing non-specific protein binding relative to the dimethyl analog . These differences are quantifiable and relevant for compound selection in CNS lead optimization where lower molecular weight and controlled lipophilicity are established predictors of favorable pharmacokinetics.
| Evidence Dimension | Molecular weight (Da) |
|---|---|
| Target Compound Data | 421.53 Da (C₂₄H₂₄FN₃OS) |
| Comparator Or Baseline | 2-[(2,4-Dimethylphenyl)sulfanyl] analog (CAS 478260-50-3): 449.58 Da (C₂₆H₂₈FN₃OS) |
| Quantified Difference | ΔMW = 28.05 Da (6.2% lower) |
| Conditions | Calculated from molecular formulas |
Why This Matters
Lower MW and reduced lipophilicity favor CNS drug-likeness and oral bioavailability parameters, making the unsubstituted parent the preferred starting point for lead optimization when minimal molecular complexity is desired.
